An In-depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A Critical Intermediate in Kinase Inhibitor Synthesis
An In-depth Technical Guide to 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline: A Critical Intermediate in Kinase Inhibitor Synthesis
Introduction: The Quinazoline Scaffold in Modern Oncology
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents.[1][2] Its versatile structure allows for targeted modifications that can modulate binding affinity and pharmacokinetic properties, making it a cornerstone in the development of enzyme inhibitors.[1][3] Within the realm of oncology, quinazoline derivatives have emerged as potent tyrosine kinase inhibitors (TKIs), a class of drugs that has revolutionized the treatment of various cancers by targeting key signaling pathways involved in cell proliferation and survival.[1][4] This guide focuses on a specific, highly functionalized quinazoline derivative: 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline . This compound serves as a critical synthetic intermediate, or building block, in the manufacture of advanced TKIs. Its strategic importance lies in the reactive 4-chloro group, which provides a handle for introducing the complex amine-containing moieties that are essential for high-affinity binding to the ATP-binding site of kinases like the Epidermal Growth Factor Receptor (EGFR).[1][5] This document provides a comprehensive technical overview of its chemical properties, synthesis, and application for researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a synthetic intermediate's properties is fundamental to its effective use in multi-step pharmaceutical manufacturing.
| Property | Value | Reference(s) |
| CAS Number | 183322-20-5 | [6] |
| Molecular Formula | C₁₃H₁₄Cl₂N₂O₃ | [6][7] |
| Molecular Weight | 317.17 g/mol | [6][7] |
| Appearance | White to off-white solid powder | [8] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) | [8] |
| InChI Key | RORJMEOQKVOQBC-UHFFFAOYSA-N | [7] |
| SMILES | COCCOc1cc2c(cc1OCCCl)c(Cl)ncn2 | [7] |
The structure, characterized by the quinazoline core with distinct ether linkages at positions 6 and 7 and a reactive chlorine at position 4, is achiral.[7] These ether groups are not merely placeholders; they play a crucial role in modulating the solubility and electronic properties of the molecule, which can influence its reactivity in subsequent steps and the biological activity of the final drug product.[1]
The Strategic Role in Tyrosine Kinase Inhibitor (TKI) Synthesis
The primary application of 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline is as a key intermediate in the synthesis of targeted cancer therapies.[9] The quinazoline framework is central to the efficacy of drugs like Lapatinib, a dual inhibitor of EGFR and HER2 kinases.[4][10]
The synthesis of such inhibitors typically involves a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the quinazoline ring, further activated by the nitrogen atoms, makes the 4-position susceptible to attack by nucleophiles.[8][11] The chlorine atom at this position serves as an excellent leaving group, allowing for the efficient introduction of various substituted anilines, which are crucial for the final drug's ability to bind to the kinase active site.[1][11]
Below is a conceptual workflow illustrating the pivotal role of this intermediate.
Caption: Synthetic workflow from precursors to the final API, highlighting the central role of the activated 4-chloroquinazoline intermediate.
This strategic placement of a reactive group on a pre-functionalized core is a common and efficient strategy in medicinal chemistry. It allows for the late-stage introduction of complex and diverse functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[1]
Synthesis Protocol: A Representative Methodology
The synthesis of 4-chloro-quinazoline derivatives from their corresponding quinazolinone precursors is a well-established transformation in organic chemistry.[8][12][13] The following protocol is a representative, field-proven method adapted from procedures for analogous compounds.
Objective: To synthesize 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline from 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one.
Causality Behind Experimental Choices:
-
Reagents: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard and highly effective chlorinating agents for converting the hydroxyl group of the quinazolinone tautomer into a chloro group.[8][12] A catalytic amount of DMF is often added to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[12]
-
Solvent: A non-protic solvent like dichloromethane (DCM) or toluene is used to prevent reaction with the chlorinating agent.[8] Toluene is often preferred for higher boiling points when heating is required.[14]
-
Work-up: The reaction is quenched with a basic solution (e.g., saturated sodium bicarbonate) to neutralize the excess acidic chlorinating agent and any HCl generated.[12] This is critical to prevent degradation of the product and to allow for safe handling. The final product is extracted into an organic solvent.
Step-by-Step Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazolin-4(3H)-one (1 equivalent).
-
Solvent and Reagent Addition: Add anhydrous toluene to the flask, followed by the slow, dropwise addition of phosphorus oxychloride (POCl₃, ~2 equivalents) and triethylamine (~2 equivalents) under a nitrogen atmosphere.[8]
-
Reaction: Heat the reaction mixture to 70-80°C and stir for 3-8 hours.[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure.[8] Cautiously pour the residue into a beaker of ice-cold water with vigorous stirring. Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Isolation: Extract the aqueous mixture with dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent in vacuo. The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.
Caption: Experimental workflow for the chlorination of a quinazolinone precursor.
Safety, Handling, and Storage
Proper handling of chemical intermediates is paramount for laboratory safety and maintaining product integrity.
-
Handling: 4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline should be handled in a well-ventilated area.[15] Personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, must be worn to avoid contact with skin and eyes.[15] Avoid the formation of dust and aerosols.[15]
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at -20°C, away from moisture, is recommended.
-
Hazards: While specific toxicological data is limited, analogous compounds are known to cause skin and serious eye irritation. Standard safety precautions for handling chlorinated heterocyclic compounds should be followed.
Conclusion: An Indispensable Building Block
4-Chloro-7-(2-chloroethoxy)-6-(2-methoxyethoxy)quinazoline represents more than just a chemical structure; it is an enabling tool in the field of drug discovery. Its carefully designed architecture, featuring a reactive handle on a functionalized core, streamlines the synthesis of complex and highly specific tyrosine kinase inhibitors. For researchers and drug development professionals, a deep understanding of this intermediate's properties, synthesis, and handling is essential for the efficient and safe production of next-generation cancer therapeutics. The continued importance of the quinazoline scaffold ensures that this and similar intermediates will remain vital components in the ongoing quest for more effective and targeted medicines.
References
-
Guidechem. (n.d.). What is 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline? Retrieved from Guidechem website.[8]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry Behind Lapatinib: An Intermediate's Role. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[10]
-
Echemi. (n.d.). 4-chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline. Retrieved from Echemi website.[15]
-
Global Substance Registration System. (n.d.). 4-CHLORO-6-(2-CHLOROETHOXY)-7-(2-METHOXYETHOXY)QUINAZOLINE. Retrieved from gsrs.ncats.nih.gov.[7]
-
Benchchem. (n.d.). 4-Chloro-6-ethoxy-7-methoxyquinazoline. Retrieved from Benchchem website.[1]
-
TCI Chemicals. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from TCI Chemicals website.
-
Cayman Chemical. (n.d.). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline. Retrieved from Cayman Chemical website.[9]
-
Cayman Chemical. (2025). 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline - Safety Data Sheet.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Chloro-7-methoxy-2-phenylquinoline: Applications in Medicinal Chemistry and Drug Discovery. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[2]
-
ChemicalBook. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline synthesis. Retrieved from ChemicalBook website.[12]
-
Santa Cruz Biotechnology. (n.d.). 4-Chloro-7-(2-chloro-ethoxy)-6-(2-methoxy-ethoxy)-quinazoline. Retrieved from SCBT website.[6]
-
ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Diagram]. Retrieved from ResearchGate.[13]
-
MedKoo Biosciences. (n.d.). Lapatinib Synthetic Routes. Retrieved from MedKoo Biosciences website.[4]
-
New Drug Approvals. (2014, September 14). lapatinib. Retrieved from New Drug Approvals website.[16]
-
Google Patents. (n.d.). CN102321076B - Preparation method of lapatinib intermediate and analogues thereof. Retrieved from Google Patents.[14]
-
Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Retrieved from Google Patents.[17]
-
Google Patents. (n.d.). WO2014170910A1 - Process for the preparation of lapatinib. Retrieved from Google Patents.[18]
-
Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Retrieved from Organic Chemistry Portal.[19]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline in Erlotinib Synthesis. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.[5]
-
Royal Society of Chemistry. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Retrieved from RSC Publishing.[3]
-
Elbadawi, M. M., et al. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC - NIH.[20]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate.[21]
-
da Silva, G. O., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH.[11]
-
Asif, M. (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC.[22]
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. nbinno.com [nbinno.com]
- 6. scbt.com [scbt.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. nbinno.com [nbinno.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Chloro-6,7-dimethoxyquinazoline synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. CN102321076B - Preparation method of lapatinib intermediate and analogues thereof - Google Patents [patents.google.com]
- 15. echemi.com [echemi.com]
- 16. newdrugapprovals.org [newdrugapprovals.org]
- 17. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 18. WO2014170910A1 - Process for the preparation of lapatinib - Google Patents [patents.google.com]
- 19. Quinazoline synthesis [organic-chemistry.org]
- 20. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
